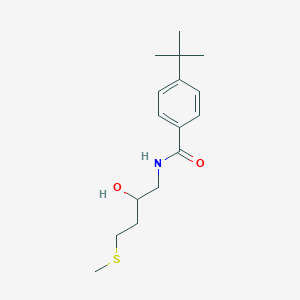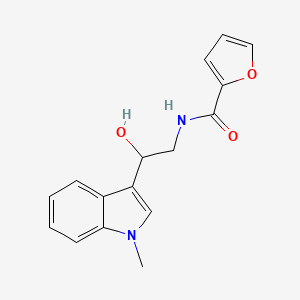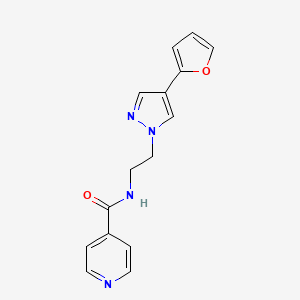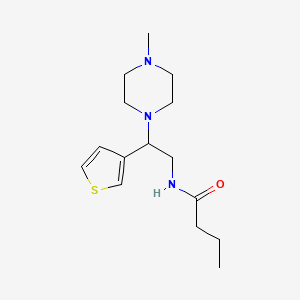
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide, also known as BVT.2733, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized using a specific method that involves the reaction of tert-butyl 4-aminobenzoate with 2-mercapto-4-methylbutanol in the presence of a catalyst.2733.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is not fully understood, but it is believed to act through various pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and reduce blood glucose levels. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been shown to have a neuroprotective effect, protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity and yield are high. This compound has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Furthermore, the optimal dosage and treatment duration of this compound for various diseases have not been established, and more research is needed to determine the appropriate dosages.
Orientations Futures
There are several future directions for the research of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. Further studies are needed to elucidate its precise mechanism of action and to determine the optimal dosage and treatment duration for various diseases. Furthermore, more research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound in the prevention of various diseases should be explored. Finally, more research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of tert-butyl 4-aminobenzoate with 2-mercapto-4-methylbutanol in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the product is typically high, and the purity is excellent.
Applications De Recherche Scientifique
4-Tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and Parkinson's disease. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)13-7-5-12(6-8-13)15(19)17-11-14(18)9-10-20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVRLWDPBBMNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)
![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)



![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)


![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)
